

Adenosine-N-Oxide: A Comprehensive Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: *adenosine-N-oxide*

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Introduction

Adenosine-N-oxide (ANO), a derivative of the endogenous nucleoside adenosine, is a molecule of growing interest in the fields of biochemistry, pharmacology, and drug development.^[1] Characterized by the presence of an oxygen atom on the N1 position of the adenine ring, this modification significantly alters its chemical and biological properties compared to its parent compound.^[1] This technical guide provides an in-depth overview of the chemical properties and stability of **adenosine-N-oxide**, summarizing key data, outlining experimental protocols, and visualizing relevant biological pathways.

Chemical Properties

Adenosine-N-oxide is a white to off-white solid that is soluble in water and other polar solvents, a characteristic attributed to its polar nature arising from the hydroxyl groups and the nitrogen atom.^[1] The introduction of the N-oxide functionality modifies the electronic structure of the purine ring system, influencing its reactivity and biological interactions.

General and Physicochemical Properties

Property	Value	Source(s)
CAS Number	146-92-9	[1]
Molecular Formula	C ₁₀ H ₁₃ N ₅ O ₅	[1]
Molecular Weight	283.24 g/mol	[2]
Appearance	White to off-white solid	[1]
Solubility	Soluble in water and other polar solvents. Soluble in DMSO.	[1][3]
Melting Point	155 °C	[4]
pKa (Predicted)	13.03 ± 0.70	[4]
UV λmax	259 nm (for adenosine)	[5]

Stability

The stability of **adenosine-N-oxide** is a critical factor for its handling, storage, and potential therapeutic applications. Its stability is influenced by both enzymatic and physicochemical factors such as pH and temperature.[1]

Enzymatic Stability

A key feature of **adenosine-N-oxide** is its resistance to deamination by adenosine deaminase, an enzyme that rapidly degrades adenosine to inosine.[6] This enhanced stability significantly prolongs its biological half-life compared to adenosine.[6]

Physicochemical Stability

While specific quantitative data on the stability of **adenosine-N-oxide** at various pH and temperature values are not readily available in the literature, general observations indicate that its stability can be influenced by these factors.[1] For comparison, studies on adenosine have shown that it is stable in aqueous solutions for extended periods at refrigerated (5°C) and frozen (-15°C) temperatures.[7] At room temperature (25°C), adenosine solutions are also

stable, though fungal growth can be a concern in dextrose-containing solutions over longer periods.^[7]

Storage Recommendations: For short-term storage (days to weeks), keeping **adenosine-N-oxide** dry, dark, and at 0 - 4°C is recommended. For long-term storage, -20°C is advisable.^[2]

Synthesis and Degradation

Synthesis

The synthesis of **adenosine-N-oxide** is typically achieved through the oxidation of adenosine. A common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent. The reaction selectively oxidizes the N1 position of the adenine ring.

A general representation of the synthesis is as follows: Adenosine + Oxidizing Agent (e.g., m-CPBA) → **Adenosine-N-oxide**

One documented procedure involves the oxidation of adenosine to its N1-oxide as an intermediate step in the synthesis of labeled guanosine.^[8]

Degradation

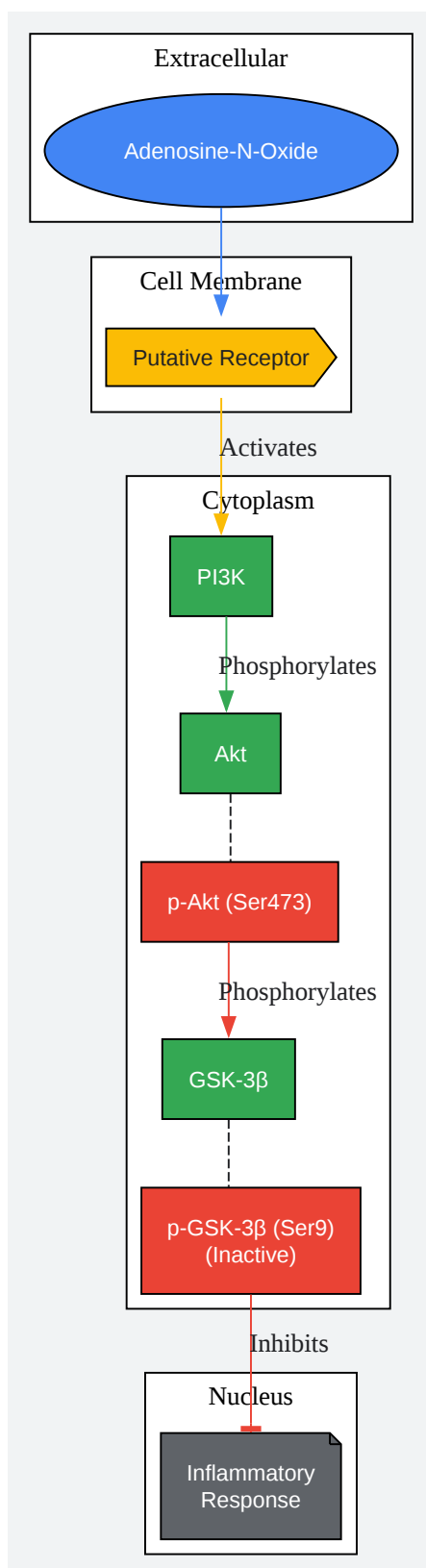
As previously mentioned, **adenosine-N-oxide** is resistant to enzymatic degradation by adenosine deaminase.^[6] However, chemical degradation can occur under certain conditions. For instance, treatment of acylated adenosine N-oxides with carboxylic anhydrides and thiophenol can lead to the opening of the pyrimidine ring.^[9] Further research is needed to fully elucidate the degradation pathways of **adenosine-N-oxide** under various physiological and environmental conditions.

Biological Activity and Signaling Pathways

Adenosine-N-oxide has demonstrated significant biological activity, most notably as an anti-inflammatory agent. It has been shown to inhibit the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated macrophages.^[10]

The anti-inflammatory effects of **adenosine-N-oxide** are mediated through the PI3K/Akt/GSK-3β signaling pathway.^[10] Upon stimulation, **adenosine-N-oxide** upregulates the

phosphorylation of Akt and its downstream target, glycogen synthase kinase-3 β (GSK-3 β).[\[10\]](#)
The phosphorylation of GSK-3 β at Ser9 is known to negatively regulate the inflammatory response induced by lipopolysaccharide (LPS).[\[10\]](#)



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Caption: PI3K/Akt/GSK-3 β signaling pathway activated by **Adenosine-N-Oxide**.

Experimental Protocols

Stability of Adenosine-N-Oxide in the Presence of Adenosine Deaminase

This protocol is adapted from a study demonstrating the resistance of **adenosine-N-oxide** to adenosine deaminase.^[6]

Objective: To assess the stability of **adenosine-N-oxide** in the presence of adenosine deaminase compared to adenosine.

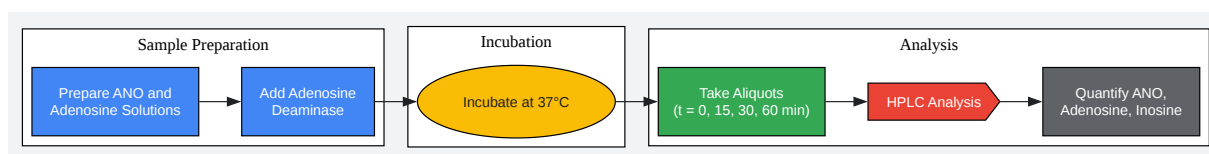
Materials:

- **Adenosine-N-oxide** (ANO)
- Adenosine
- Adenosine deaminase enzyme (e.g., 6.7 U/L)
- Potassium phosphate buffer (53.3 mM) containing 0.003% bovine serum albumin
- Incubator at 37°C
- Reverse-phase High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., ODS AQ-303)

Procedure:

- Prepare solutions of ANO and adenosine in the potassium phosphate buffer.
- Add adenosine deaminase enzyme to each solution.
- Incubate the mixtures at 37°C.
- At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction mixtures.
- Analyze the concentration of ANO, adenosine, and inosine in the aliquots by reverse-phase HPLC.

Expected Outcome: The concentration of **adenosine-N-oxide** will remain relatively constant over the incubation period, while the concentration of adenosine will decrease with a corresponding increase in the concentration of inosine.



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Caption: Experimental workflow for assessing the stability of **Adenosine-N-Oxide**.

Quantification of Adenosine-N-Oxide by HPLC

The following is a general HPLC method that can be adapted for the analysis of **adenosine-N-oxide**, based on established protocols for adenosine and other nucleosides.[11]

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).

Mobile Phase:

- A gradient elution is often effective.
- Solvent A: 0.1 M potassium phosphate buffer, pH 7.0.
- Solvent B: Acetonitrile.
- A typical gradient might be a linear increase in Solvent B.

Method Parameters:

- Flow rate: 1.0 mL/min.
- Column temperature: 30°C.
- Detection wavelength: ~260 nm (based on adenosine's absorbance maximum, should be optimized for **adenosine-N-oxide**).
- Injection volume: 10-20 µL.

Procedure:

- Prepare standard solutions of **adenosine-N-oxide** of known concentrations.
- Prepare samples for analysis, ensuring they are filtered to remove particulates.
- Inject standards to create a calibration curve.
- Inject samples and quantify the amount of **adenosine-N-oxide** by comparing the peak area to the calibration curve.

Conclusion

Adenosine-N-oxide presents a compelling profile for researchers in drug discovery and development. Its enhanced stability compared to adenosine, coupled with its potent anti-inflammatory properties, makes it a promising candidate for further investigation. This guide has provided a comprehensive overview of its known chemical properties and stability, along with relevant experimental protocols and a visualization of its primary signaling pathway. Further research into its quantitative stability, detailed degradation pathways, and full toxicological profile will be crucial for its potential translation into therapeutic applications.

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